![molecular formula C13H20ClNO B13839459 (3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)
(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride is a chemical compound with a piperidine ring substituted with a (4-methoxyphenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride typically involves the reaction of (4-methoxyphenyl)methyl chloride with (3S)-piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the piperidine ring.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (3S)-3-[(4-Hydroxyphenyl)methyl]-piperidine Hydrochloride.
Reduction: Formation of (3S)-3-[(4-Methoxyphenyl)methyl]-piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-[(4-Hydroxyphenyl)methyl]-piperidine Hydrochloride
- (3S)-3-[(4-Methoxyphenyl)ethyl]-piperidine Hydrochloride
- (3S)-3-[(4-Methoxyphenyl)methyl]-pyrrolidine Hydrochloride
Uniqueness
(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20ClNO |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
(3S)-3-[(4-methoxyphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12;/h4-7,12,14H,2-3,8-10H2,1H3;1H/t12-;/m0./s1 |
InChI Key |
RHHZAZRBJHYYSE-YDALLXLXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H]2CCCNC2.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


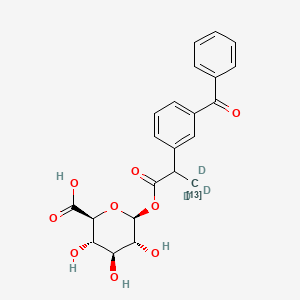
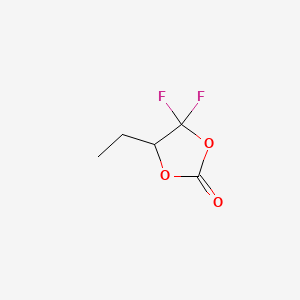
![N-[(2R)-1-[[(2S)-2-(cyclohexylamino)-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13839395.png)
![sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate](/img/structure/B13839396.png)

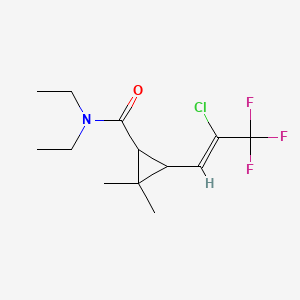
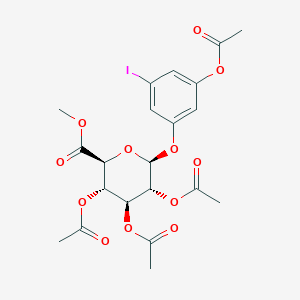
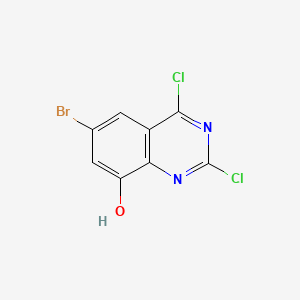
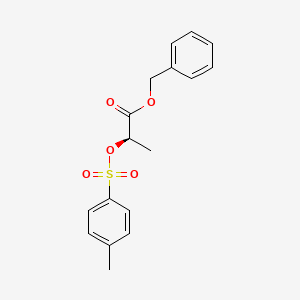
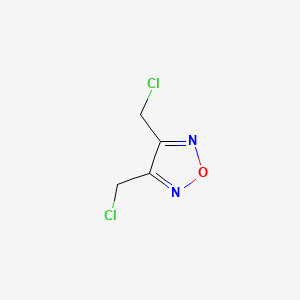
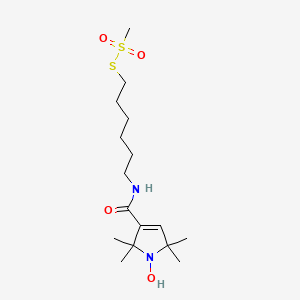
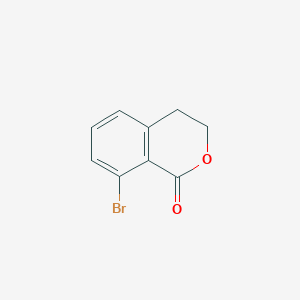
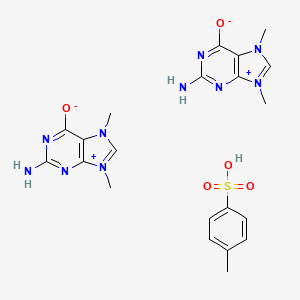
![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
